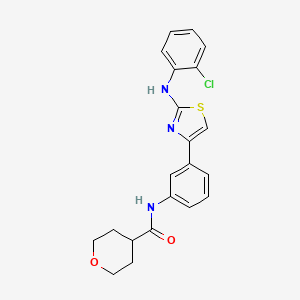

N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure of the compound and its intended use.

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to various changes in the target molecules, affecting their function.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body. The specific impact on bioavailability would depend on the exact structure of the compound and its formulation.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the action of thiazole derivatives .

Actividad Biológica

N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN3O2S, with a molecular weight of approximately 413.9 g/mol. The compound features a thiazole ring, which is known for its versatility in medicinal applications, and includes multiple functional groups such as an amine, carboxamide, and tetrahydropyran moiety .

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results in inhibiting the growth of various pathogens. The presence of the thiazole ring is crucial for its activity against bacteria and fungi .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Several studies have indicated that thiazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 colorectal cancer cells .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of thiazole derivatives. The specific arrangement of functional groups in this compound may enhance its efficacy as an anticonvulsant agent, although further studies are required to establish its effectiveness.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole ring and the attached phenyl groups significantly influence biological activity. For example:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(5-methylthiazol-2-yl)-benzamide | Thiazole ring, amine group | Antimicrobial, anticancer |

| N-(4-Amino-2-chlorophenyl)-tetrahydro-pyran | Tetrahydropyran structure | Antibacterial |

| 5-Methylthiazole derivatives | Similar thiazole structure | Anticonvulsant, antibacterial |

These comparisons highlight how specific substitutions can enhance or diminish biological activities.

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines. Compounds with similar structures to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In another investigation, the compound was tested against a range of bacterial strains, showing significant inhibition at low concentrations. This suggests a strong potential for development as an antimicrobial agent .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide has shown potential as an antimicrobial agent. Studies indicate that compounds featuring thiazole rings often exhibit significant antimicrobial properties by inhibiting bacterial lipid biosynthesis, thereby affecting cell membrane integrity and function.

Case Study:

In a recent study, derivatives of thiazole compounds were synthesized and tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria . The compound's structure allows it to interact with key enzymes involved in bacterial growth.

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

A study on thiazole derivatives demonstrated significant anticancer activity against several cancer cell lines, including MCF7 (breast cancer). The mechanism of action involved the modulation of signaling pathways critical for cell survival and proliferation .

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to achieve high purity and yield. Common methods include:

- Formation of the Thiazole Ring : Utilizing appropriate catalysts and solvents to facilitate the cyclization of precursors.

- Amidation : Reacting the thiazole derivative with tetrahydropyran carboxylic acid to form the final carboxamide product.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired compound from by-products.

Molecular Mechanism

The molecular mechanism of action for this compound involves binding to specific biomolecules such as enzymes or receptors, leading to alterations in metabolic pathways and cellular responses. This interaction is crucial for its antimicrobial and anticancer effects.

Análisis De Reacciones Químicas

Thiazole Ring Functionalization

The thiazole core serves as a key pharmacophore and reactive site. Reported modifications include:

Electrophilic Substitution

-

Nitration : Under mixed acid (HNO₃/H₂SO₄) at 0–5°C, the thiazole ring undergoes nitration at the 5-position, yielding nitro derivatives .

-

Halogenation : Reaction with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in DMF introduces halogens at the 5-position .

Nucleophilic Reactions

-

The 2-amino group on the thiazole participates in condensation reactions with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases, useful for generating hydrazone-linked hybrids .

Amidation and Carboxamide Reactivity

The carboxamide group exhibits dual reactivity:

Hydrolysis

-

Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, producing tetrahydro-2H-pyran-4-carboxylic acid and the corresponding amine.

N-Alkylation/Acylation

-

The amide nitrogen reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated derivatives.

-

Acylation with acid chlorides (e.g., acetyl chloride) yields N-acylated products .

Tetrahydro-2H-Pyran (THP) Modifications

The THP moiety undergoes characteristic ether-related reactions:

Oxidation

-

Treatment with m-CPBA oxidizes the THP ring to a lactone derivative, altering steric and electronic properties.

Ring-Opening

Cross-Coupling Reactions

The aryl chloride and thiazole groups enable catalytic cross-couplings:

Suzuki-Miyaura Reaction

-

The 2-chlorophenyl group participates in palladium-catalyzed couplings with aryl boronic acids. For example, using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O at 70°C replaces the chloride with aryl groups .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)thiazole derivative | 78% | Pd(PPh₃)₄, THF/H₂O, 70°C, 12h |

Buchwald-Hartwig Amination

-

The chloride reacts with amines (e.g., morpholine) under Pd catalysis to form aryl amine derivatives .

Multi-Component Reactions (MCRs)

The compound’s amino and carboxamide groups facilitate MCRs:

Cyclocondensation

-

With ethyl cyanoacetate and aldehydes, the compound forms pyran-thiazole hybrids via Knoevenagel-cyclocondensation .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering bioactivity .

-

NaBH₄ selectively reduces imine bonds in Schiff base derivatives .

Oxidation

-

The THP ring’s ether oxygen is resistant to oxidation, but strong oxidants (e.g., KMnO₄) degrade the thiazole ring.

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

Propiedades

IUPAC Name |

N-[3-[2-(2-chloroanilino)-1,3-thiazol-4-yl]phenyl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S/c22-17-6-1-2-7-18(17)24-21-25-19(13-28-21)15-4-3-5-16(12-15)23-20(26)14-8-10-27-11-9-14/h1-7,12-14H,8-11H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBGKZCJTHOOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.